3'-(Trifluoromethyl)biphenyl-4-sulfonyl chloride
Overview
Description
3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is a chemical compound with the molecular formula C13H8ClF3O2S and a molecular weight of 320.72 g/mol . It is known for its high reactivity and is commonly used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethanesulfonyl chloride, are known to be trifluoromethylating agents for the fluoroalkylation of heterocycles, arenes, and heteroarenes . They also act as sulfonating agents for alcohols and chlorinating agents for carbanions .
Result of Action
It is known that contact with this compound can cause severe skin burns and eye damage, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride. For instance, it should be stored in a well-ventilated place and kept tightly closed . Contact with water liberates toxic gas , indicating that moisture in the environment can affect its stability and safety.
Biochemical Analysis
Biochemical Properties
3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic groups such as amines and hydroxyl groups in proteins and enzymes, leading to the formation of sulfonamide and sulfonate esters. These interactions can alter the activity and function of the target biomolecules, making 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride a valuable tool in biochemical studies .
Cellular Effects
The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of signaling proteins can disrupt normal signaling pathways, leading to altered cellular responses. Additionally, changes in gene expression and metabolic processes can result from the interaction of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride with cellular components .
Molecular Mechanism
At the molecular level, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, forming stable covalent bonds. This can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, the presence of the trifluoromethyl group can influence the compound’s reactivity and binding affinity, further modulating its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without adverse effects .
Metabolic Pathways
3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The sulfonylation reactions mediated by this compound can affect metabolic flux and alter metabolite levels. Enzymes such as sulfonyltransferases play a key role in these processes, catalyzing the transfer of the sulfonyl group to target biomolecules .
Transport and Distribution
Within cells and tissues, 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments. The transport and distribution mechanisms are crucial for understanding the compound’s overall biochemical effects .
Subcellular Localization
The subcellular localization of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with biomolecules in distinct cellular environments. Understanding the subcellular distribution of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is essential for elucidating its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride typically involves the reaction of 3’-(Trifluoromethyl)biphenyl with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and acetonitrile . The reactions are typically carried out under inert atmospheres to prevent oxidation.
Major Products Formed
The major products formed from reactions involving 3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biphenyl derivative with various functional groups attached .
Scientific Research Applications
3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but lacks the biphenyl moiety.
Trifluoromethanesulfonyl chloride: Another related compound, but with a simpler structure and different reactivity.
Uniqueness
3’-(Trifluoromethyl)biphenyl-4-sulfonyl chloride is unique due to its biphenyl structure combined with the trifluoromethyl and sulfonyl chloride functional groups. This combination imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15,16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSSWLPZDVPLIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585802 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-96-9 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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